Cathepsin B Substrate Iii,Fluorogenic

Description

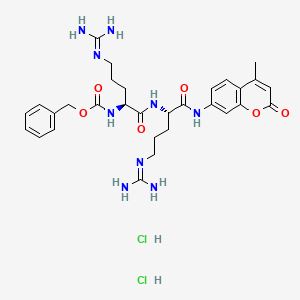

Cathepsin B Substrate III, Fluorogenic (Z-Arg-Arg-AMC; Z-RR-AMC) is a selective fluorogenic peptide substrate designed to measure the carboxydipeptidase activity of cathepsin B, a lysosomal cysteine protease implicated in cancer progression, neurodegenerative diseases, and lysosomal storage disorders . This substrate features a cleavage site between two arginine residues (Arg-Arg), which aligns with cathepsin B’s preference for dibasic motifs. Upon enzymatic cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, emitting fluorescence at 460 nm when excited at 380 nm . Its specificity constant (kcat/Km = 105 M⁻¹s⁻¹) and resistance to cleavage by other proteases (e.g., cathepsins L, C, K, and papain) make it a gold standard for cathepsin B activity assays .

Properties

Molecular Formula |

C30H41Cl2N9O6 |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C30H39N9O6.2ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);2*1H/t22-,23-;;/m0../s1 |

InChI Key |

QFSBZTSBJCHMSA-YPSJUKSRSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis and Structural Design

The synthesis of Z-Arg-Arg-AMC, 2HCl follows solid-phase peptide synthesis (SPPS) principles, utilizing Fmoc (fluorenylmethyloxycarbonyl) chemistry to ensure high purity and specificity. The peptide backbone consists of a benzoyl (Z) group at the N-terminus, followed by two arginine residues and the AMC fluorophore at the C-terminus. Key steps include:

Solid-Phase Peptide Assembly

- Resin activation : A Rink amide resin (1% DVB, 100–200 mesh) is pre-treated with dimethylformamide (DMF) and dichloromethane (DCM) to swell the matrix.

- Amino acid coupling : Fmoc-protected arginine and benzoyl groups are sequentially added using coupling agents such as DIC (N,N'-diisopropylcarbodiimide) and Oxyma. Each coupling step is monitored via Kaiser test to confirm completion.

- Fluorophore incorporation : The AMC group is conjugated to the C-terminal arginine using a Dde-protected lysine spacer, enabling selective deprotection and subsequent attachment of the fluorophore.

Side Chain Modifications

To enhance specificity for cathepsin B, non-natural amino acids with aromatic or aliphatic radicals are occasionally substituted at the P2 position (e.g., 4-guanidine-phenylalanine). However, Z-Arg-Arg-AMC retains optimal cleavage efficiency due to cathepsin B’s preference for dibasic motifs at neutral pH.

Table 1: Synthetic Parameters for Z-Arg-Arg-AMC, 2HCl

| Parameter | Value | Reference |

|---|---|---|

| Coupling reagent | DIC/Oxyma | |

| Resin type | Rink amide (1% DVB) | |

| Final purity (HPLC) | ≥95% | |

| Molecular weight | 694.61 g/mol |

Purification and Quality Control

Post-synthesis, the crude product undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve ≥95% purity. Mobile phases typically consist of:

- Solvent A : 0.1% trifluoroacetic acid (TFA) in water

- Solvent B : 0.1% TFA in acetonitrile

Gradient elution (10–60% Solvent B over 30 minutes) resolves the product from truncated sequences and unprotected intermediates. Lyophilization yields a white powder, which is characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Formulation and Stability

The lyophilized substrate is stable at -20°C for up to two years when protected from light and moisture. Reconstitution protocols vary by application:

Stock Solution Preparation

- Storage buffer : 40 mM citrate phosphate (pH 4.6) or Tris-HCl (pH 7.2) with 1 mM EDTA and 100 mM NaCl.

- Reducing agents : 5 mM dithiothreitol (DTT) or cysteine is added to maintain cathepsin B’s active site cysteine in a reduced state.

Table 2: Reconstitution Guidelines

| Component | Concentration | Role |

|---|---|---|

| Z-Arg-Arg-AMC, 2HCl | 10 mM | Substrate |

| DTT | 5 mM | Reducing agent |

| EDTA | 1 mM | Metal chelator |

Cathepsin B activity is quantified via fluorescence spectroscopy (excitation: 360 nm, emission: 460 nm) using a microplate reader. Key parameters include:

pH-Dependent Activity

Cathepsin B exhibits dual pH optima:

Substrate Specificity

Z-Arg-Arg-AMC, 2HCl shows minimal cross-reactivity with cathepsins L and S due to its dibasic arginine motif. However, cathepsin K may cleave the substrate at high concentrations.

Table 3: Kinetic Parameters of Z-Arg-Arg-AMC, 2HCl

| Enzyme | pH | KM (μM) | kcat (min−1) |

|---|---|---|---|

| Cathepsin B | 4.6 | 12.4 ± 1.2 | 86.7 ± 8.3 |

| Cathepsin B | 7.2 | 8.9 ± 0.9 | 150.2 ± 12.5 |

| Cathepsin L | 4.6 | >100 | N/D |

Applications in Biomedical Research

Z-Arg-Arg-AMC, 2HCl has been utilized in:

Chemical Reactions Analysis

Types of Reactions

Cathepsin B Substrate III, Fluorogenic primarily undergoes enzymatic cleavage reactions. The substrate is specifically cleaved by cathepsin B, resulting in the release of the fluorogenic moiety, which emits fluorescence.

Common Reagents and Conditions

Reagents: Cathepsin B enzyme, buffer solutions (e.g., phosphate-buffered saline).

Conditions: The reactions are typically carried out at physiological pH and temperature (37°C) to mimic biological conditions

Major Products

The major product formed from the enzymatic cleavage of Cathepsin B Substrate III, Fluorogenic is the fluorogenic moiety AMC (7-amino-4-methylcoumarin), which emits fluorescence upon release .

Scientific Research Applications

Cathepsin B Substrate III Fluorogenic is a high-quality, sensitive fluorogenic substrate used for the quantitative determination of cathepsin B activity in various chemical, biochemical, and immunological applications . It serves as a molecular tool in diverse biochemical applications . Custom bulk amounts of this product are available upon request .

Description

- Catalog Number: B2014292 (Molecular Depot) , 21939225MG (MilliporeSigma™)

- Other Names: Z-RR-AMC, 2HCl

- Molecular Weight: 694.61 g/mol

- Purity: ≥95% (HPLC)

- Form: Lyophilized solid

- Solubility: Soluble in DMSO (5 mg/mL) and water

- Fluorophore Properties: Excitation λex 360-380 nm, Emission λem 430-460 nm

- Storage: −20°C, protect from light and moisture

Applications

Cathepsin B Substrate III Fluorogenic is used as a molecular tool in various biochemical applications . Specific applications include:

- Quantitative determination of cathepsin B activity: It serves as a sensitive fluorogenic substrate .

- Assaying cysteine cathepsin activity in live cells: A novel assay utilizes an argon laser flow cytometer to measure the activities of cysteine cathepsins B, L, and S in live cells using cell-permeable fluorogenic cresyl violet-conjugated peptides as selective substrates .

- Studying tumor progression: Cathepsin B plays key roles in tumor progression, with its overexpression being associated with invasive and metastatic phenotypes . It represents a potential therapeutic and diagnostic target, and efforts have been made to develop fluorescent probes to report on Cathepsin B activity in cells and animal models of cancer .

- Research on Alzheimer's Disease: Cathepsin B abundance and activity are increased in the brains of individuals with Down syndrome and Alzheimer's disease . Raised levels of cathepsin B and increased activity are associated with AD and may be a potential therapeutic target .

- Invasion assays: Cathepsin B has a broad pH optimum and is capable of degrading constituents of the ECM and basement membrane, such as type IV collagen, fibronectin, and laminin .

Case Studies

- Invasion of tumor cell lines: Transient expression of human cathepsin B in a poorly metastatic B16F1 murine melanoma variant produced a 3–5-fold increase in cathepsin B activity and a comparable increase in invasiveness . Stable antisense cathepsin B-expressing clones of the highly metastatic human melanoma A375M and prostate carcinoma PC3M cell lines produced 40–50% less cathepsin B than control cells and were proportionately less invasive .

- Role in Matrigel degradation: An intracellular role for cathepsin B in matrix degradation has been identified . The membrane-permeant cathepsin B inhibitor, CA-074 methyl ester, and a higher concentration of CA-074 that inhibited intracellular cathepsin B both significantly reduced Matrigel invasion .

- Development of fluorogenic probes: Novel "turn on" probes that employ a lysosomotropic dansylcadaverine dye have been designed, synthesized, and evaluated to report on Cathepsin B activity . Enzyme activity assays using a recombinant human enzyme and cancer cell lysates coupled with confocal microscopy experiments demonstrated that one of the probes, derivatized with the self-immolative prodrug linker p-aminobenzyl alcohol, can selectively report on Cathepsin B in biological samples including live cells .

Mechanism of Action

Cathepsin B Substrate III, Fluorogenic exerts its effects through enzymatic cleavage by cathepsin B. The substrate binds to the active site of cathepsin B, where it is cleaved at the peptide bond between the arginine residues. This cleavage releases the fluorogenic moiety AMC, which emits fluorescence. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Comparison with Similar Fluorogenic Substrates

Substrate Specificity and Kinetic Parameters

*Proprietary sequence optimized for cathepsin K selectivity.

Key Findings:

- Specificity : Cathepsin B Substrate III (Z-RR-AMC) is uniquely resistant to cleavage by cathepsins L, C, K, and papain, unlike Z-Phe-Arg-AMC, which is hydrolyzed by cathepsin L .

- Kinetics : The substrate’s kcat/Km for cathepsin B is ~100-fold higher than that of Z-Phe-Arg-AMC for cathepsin L, ensuring superior sensitivity in complex biological samples .

- pH Sensitivity : Unlike cathepsin D substrates, which require pH 3.6 for optimal activity, Z-RR-AMC operates efficiently at lysosomal pH (5.0–6.0) .

Limitations and Cross-Reactivity

While Z-RR-AMC is highly specific, its performance can be affected by:

- Cystatin Interference: Endogenous inhibitors like cystatin C reduce substrate cleavage, necessitating inhibitor-free lysates .

- Proenzyme Activation : Cathepsin B requires pre-activation with DTT or MES buffer, unlike self-activating proteases like cathepsin L .

Q & A

Basic Research Questions

Q. What are the standard experimental conditions for fluorometric assays using Cathepsin B Substrate III?

- Methodological Answer : A typical assay involves diluting recombinant cathepsin B to 10 mg/ml in activation buffer (25 mM MES, 5 mM DTT, pH 5.0) and incubating for 15 min at room temperature. The substrate (e.g., Z-Arg-Arg-AMC) is diluted to 20 mM in assay buffer and added to a 96-well plate at a final concentration of 10 mM. Activity is measured after 30 min incubation at 37°C using excitation/emission wavelengths of 380/460 nm . Controls should include a substrate-free blank and a standard curve for normalization.

Q. How do spectral properties of Cathepsin B Substrate III influence detection sensitivity?

- Methodological Answer : The substrate’s fluorescence is quenched until cleaved by cathepsin B. Optimal detection uses excitation at 380 nm and emission at 460 nm, though alternative ranges (e.g., 355–380 nm excitation, 440–460 nm emission) may be employed depending on equipment. Calibration with free AMC (7-amino-4-methylcoumarin) is recommended to quantify liberated fluorophore .

Q. What controls are essential to validate cathepsin B activity in cell lysates?

- Methodological Answer : Include (1) a negative control with a cathepsin B-specific inhibitor (e.g., CA-074Me) to confirm substrate specificity, (2) a blank with substrate but no enzyme to account for auto-hydrolysis, and (3) a positive control with purified cathepsin B. For lysates, pre-treat samples with reducing agents (e.g., DTT) to activate latent enzyme forms .

Advanced Research Questions

Q. How can cross-reactivity with other proteases (e.g., cathepsin L) be minimized in fluorogenic assays?

- Methodological Answer : Cathepsin B Substrate III (Z-Arg-Arg-AMC) is cleaved more efficiently by cathepsin B (kcat/Km ~105 M⁻¹s⁻¹) than cathepsin L. To distinguish activities, use selective inhibitors (e.g., CA-074 for cathepsin B) or adjust pH (cathepsin B prefers pH 5.0–6.0 vs. cathepsin L at pH 6.0–6.5). Validate specificity using knockout cell lines or recombinant enzymes .

Q. How do substrate modifications (e.g., P1 amino acid substitutions) affect cathepsin B kinetics and selectivity?

- Methodological Answer : Substrate libraries (e.g., Ac-Ala-Arg-Leu-P1-ACC) reveal cathepsin B’s preference for positively charged or hydrophobic residues (e.g., Lys, Cys(Bzl)) in the P1 position. Kinetic parameters (kcat/Km) can be optimized by substituting unnatural amino acids, improving selectivity over cathepsins L and S .

Q. What strategies resolve contradictory data when substrate cleavage persists in cathepsin B-inhibited samples?

- Methodological Answer : Persistent activity may arise from (1) incomplete inhibition (validate inhibitor concentration and pre-incubation time), (2) interference from non-catalytic substrate binding (perform competition assays), or (3) contributions from other proteases (e.g., aminopeptidases). Use orthogonal methods like Western blotting or activity-based probes to confirm cathepsin B’s role .

Q. How can kinetic parameters (Km, Vmax) be accurately derived under varying substrate concentrations?

- Methodological Answer : Perform assays with substrate concentrations spanning 0.1–10× Km. Use non-linear regression (e.g., Michaelis-Menten or Lineweaver-Burk plots) to calculate Km and Vmax. Account for inner-filter effects by diluting samples or using a calibration curve for AMC fluorescence .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.